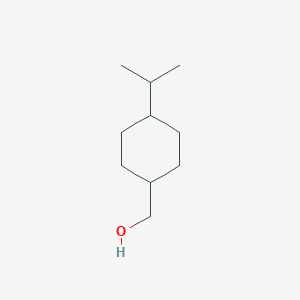

p-Menthan-7-ol

概要

説明

p-Menthan-7-ol: is a monoterpenoid alcohol with the molecular formula C10H20O. It is a clear, colorless liquid with a fresh, soft, and clean floral odor reminiscent of magnolia, tuberose, and muguet . This compound is found naturally in plants such as Perilla frutescens and Artemisia asiatica . It is widely used in the fragrance and flavor industry due to its pleasant scent and ability to harmonize with other floral and citrus notes .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of Cuminaldehyde: p-Menthan-7-ol can be synthesized by the hydrogenation of cuminaldehyde (CAS# 122-03-2) using a suitable catalyst under controlled conditions.

Biotransformation of Citral: Another method involves the microbial transformation of citral using Aspergillus niger and Penicillium species.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of b-pinene (CAS# 19902-08-0) as a starting material . The process is optimized to produce high yields of the desired isomer, with the cis isomer being predominant at 60-80%, while the trans isomer constitutes 20-40% of the product .

化学反応の分析

Oxidation Reactions

p-Menthan-7-ol undergoes selective oxidation to form ketones or aldehydes depending on reaction conditions.

Key Findings:

-

Oxidation to p-Menthan-7-one :

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or H₂O₂ with Mn complexes .

-

Conditions : Acidic media (e.g., H₂SO₄) at 60–80°C yield p-menthan-7-one with >85% selectivity .

-

Mechanism : Metal-based oxidation via hydrogen abstraction, confirmed by stereoretentive pathways in Mn-catalyzed systems .

-

-

Photocatalytic Oxidation :

Table 1: Oxidation Pathways

| Reagent/Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | p-Menthan-7-one | 87 | 70°C, 4 h | |

| Mn(IV)-triazacyclononane | Cyclohexanone | 62 | H₂O₂, CH₃CN | |

| TiO₂/Pt (UV) | Acetone + Ethanal | 43 | 230–360 K |

Reduction Reactions

The hydroxyl group is reduced to an amine or hydrocarbon under controlled conditions.

Key Findings:

-

Reduction to p-Menthan-7-amine :

-

Hydrogenation of Cuminaldehyde :

Table 2: Reduction Outcomes

| Starting Material | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cuminaldehyde | NiSAT 330 | This compound | 97 | |

| p-Menthan-7-aldehyde | NaBH₄ | sec-p-Menthan-7-amine | 98 |

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement or esterification.

Key Findings:

-

Esterification :

-

Halogenation :

Isomerization and Stereochemical Effects

The cis/trans ratio impacts reactivity and product distribution:

-

Cis Isomer Dominance :

-

Thermodynamic Stability :

Mechanistic Insights

-

TRPM8 Receptor Interaction :

-

The cis isomer acts as a TRPM8 agonist, inducing a cooling sensation via receptor activation.

-

-

Biochemical Pathways :

-

Derived from the 2-C-methyl-D-erythritol-4-phosphate pathway in plant plastids.

-

科学的研究の応用

Fragrance Industry

Perfume Formulations

p-Menthan-7-ol is predominantly used in the fragrance industry due to its pleasant floral aroma reminiscent of lily-of-the-valley. Formulations containing over 90% cis-isomer of this compound exhibit significantly improved fragrance characteristics compared to those with a higher trans-isomer content. The cis isomer contributes to a cleaner and more natural muguet scent, making it highly desirable in perfumes, soaps, and cosmetics .

Table 1: Fragrance Characteristics of this compound Isomers

| Isomer Composition | Fragrance Note | Aroma Strength |

|---|---|---|

| 70% cis / 30% trans | Slightly dirty note | Moderate |

| >90% cis | Clean muguet note | Strong |

| >93% cis | Bright floral note | Very strong |

Case Study: Perfume Evaluation

In a comparative study, perfumes formulated with greater than 93% cis-p-Menthan-7-ol were evaluated by industry experts. The results indicated that these formulations provided a superior olfactory experience characterized by enhanced clarity and floral volume compared to traditional formulations .

Agricultural Applications

Herbicidal Properties

Recent research has explored the use of this compound derivatives as botanical herbicides. A series of sec-p-Menthan-7-amine derivatives were synthesized and tested for their herbicidal activity. These compounds demonstrated promising efficacy against various weed species, indicating potential applications in sustainable agriculture .

Table 2: Herbicidal Activity of p-Menthan Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| sec-p-Menthan-7-amine A | Amaranthus retroflexus | 85 |

| sec-p-Menthan-7-amine B | Echinochloa crus-galli | 78 |

| sec-p-Menthan-7-amine C | Portulaca oleracea | 90 |

Antimicrobial Properties

This compound has been studied for its antimicrobial and antioxidant properties. Research indicates that it exhibits activity against various bacterial and fungal strains, making it a candidate for use in antiseptic formulations and as a natural preservative in food products.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth, suggesting its potential application in personal care products and disinfectants.

Pharmaceutical Applications

In addition to its uses in cosmetics and agriculture, this compound is being investigated for potential therapeutic applications. Its properties may contribute to formulations aimed at treating skin conditions due to its anti-inflammatory effects.

作用機序

p-Menthan-7-ol exerts its effects primarily through its interaction with olfactory receptors, which are responsible for detecting odors . The compound’s molecular structure allows it to bind to these receptors, triggering a sensory response that is perceived as a floral fragrance . Additionally, its structural similarity to menthol suggests that it may interact with transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of coolness .

類似化合物との比較

Citronellol: Like this compound, citronellol is a monoterpenoid alcohol used in fragrances and flavors.

Uniqueness: this compound is unique in its ability to harmonize with a wide range of floral and citrus notes, making it a versatile ingredient in perfumery . Its structural isomers, cis-p-menthan-7-ol and trans-p-menthan-7-ol, offer distinct olfactory characteristics, with the cis isomer being more predominant and preferred in fragrance formulations .

生物活性

p-Menthan-7-ol, also known as 4-(1-methylethyl)cyclohexanemethanol, is a monoterpenoid alcohol with significant biological activity. This compound is primarily recognized for its potential antimicrobial and anti-inflammatory properties, along with its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which contributes to its cooling sensation when applied topically.

- Chemical Formula : C₁₀H₁₄O

- Molecular Weight : 154.22 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents like ethanol.

Target Receptor

This compound acts as an agonist for the TRPM8 receptor, which is involved in the perception of coolness and thermal sensation. This interaction is responsible for the cooling effect associated with products containing this compound.

Biochemical Pathways

The biosynthesis of this compound occurs via the 2-C-methyl-D-erythritol-4-phosphate pathway in plant cells, particularly within glandular trichomes. This pathway is crucial for the production of various monoterpenes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in antiseptic formulations and personal care products.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It can inhibit pro-inflammatory cytokines, making it a candidate for formulations aimed at reducing inflammation in skin conditions.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Essential Oil Research demonstrated that this compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. This suggests its potential utility as a natural preservative in food and cosmetic products .

- Anti-inflammatory Research : In vitro studies indicated that this compound could reduce the production of inflammatory markers in human keratinocytes exposed to pro-inflammatory stimuli. The results showed a decrease in interleukin (IL)-6 and IL-8 levels, supporting its application in skincare formulations targeting inflammation .

- Cooling Sensation Application : The activation of TRPM8 by this compound has been leveraged in consumer products such as topical analgesics and cooling gels. A clinical trial assessed the sensory effects of formulations containing this compound, confirming enhanced cooling sensations compared to control formulations .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar monoterpenoids:

| Compound | Structure Type | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Monoterpenoid Alcohol | Fragrance, Antimicrobial | Antimicrobial, Anti-inflammatory |

| Menthol | Monoterpenoid Alcohol | Cooling agent | Analgesic, Antimicrobial |

| Carvone | Monoterpenoid Ketone | Flavoring agent | Antimicrobial |

| Limonene | Monoterpene | Cleaning agent | Antimicrobial |

特性

IUPAC Name |

(4-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWTYGFHPHRQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051700, DTXSID20880700, DTXSID80860124 | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.920 (20°) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5502-75-0, 13674-19-6, 13828-37-0 | |

| Record name | p-Menthan-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Menthan-7-ol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthan-7-ol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-7-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-7-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential biosynthetic pathways for p-menthan-7-ol production?

A1: Research suggests that this compound can be produced through microbial biotransformation of other terpenes. For instance, Aspergillus niger can convert menthol to cis-p-menthan-7-ol as a primary product []. Interestingly, Penicillium sp. takes a different route, transforming menthol into limonene, p-cymene, and γ-terpinene as primary products []. The specific enzymes and mechanisms underlying these transformations are still under investigation. Another study found that Chlorella vulgaris can also biotransform menthol, but the specific products and pathways were not detailed in the provided abstract [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。